molecular formula C22H20ClFN4O2S B11179494 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11179494
M. Wt: 458.9 g/mol
InChI Key: ASCQOCYWCDWOSK-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Starting from 4-chlorobenzoic acid, a six-step synthetic route leads to the compound:
    • Industrial production methods may involve modifications for scalability and efficiency.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include hydrazine, thionyl chloride, and amines.
    • Major products depend on the specific substitution pattern and reaction conditions.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (enzymes, receptors, etc.).

      Medicine: Assess its pharmacological properties, toxicity, and therapeutic potential.

      Industry: Consider applications in agrochemicals, pharmaceuticals, or materials.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, we can compare its structure, properties, and activities to related molecules in the literature.

    Properties

    Molecular Formula

    C22H20ClFN4O2S

    Molecular Weight

    458.9 g/mol

    IUPAC Name

    N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

    InChI

    InChI=1S/C22H20ClFN4O2S/c23-17-5-1-15(2-6-17)11-19-26-27-22(31-19)25-21(30)16-12-20(29)28(13-16)10-9-14-3-7-18(24)8-4-14/h1-8,16H,9-13H2,(H,25,27,30)

    InChI Key

    ASCQOCYWCDWOSK-UHFFFAOYSA-N

    Canonical SMILES

    C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)Cl

    Origin of Product

    United States

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